(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine
Description
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine is a chiral amine derivative characterized by a prop-2-enylamine backbone and a 4-(trifluoromethoxy)phenyl substituent at the (1R)-position. The trifluoromethoxy (–OCF₃) group is a key structural motif, known for its strong electron-withdrawing properties and metabolic stability enhancement in medicinal chemistry .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1 |
InChI Key |
XTGBPFBHBXSWRY-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Pyrazolo-5-one Intermediate
- The pyrazolo-5-one intermediate (Formula III) is prepared by treating a precursor compound (Formula II) with a base such as triethylamine or diisopropylethylamine.
- The reaction solvent is usually a lower alcohol (ethanol, methanol, isopropanol), miscible with water.
- Temperature ranges from 0°C to 80°C, preferably 20°C to 30°C.
- Reaction time varies between 3 to 10 hours.
Step 2: Formation of Diene-Imine Intermediate
- The pyrazolo-5-one intermediate is reacted with the free base amine (Formula IV), which contains the (1R)-1-[4-(trifluoromethoxy)phenyl]prop-2-enylamine moiety.
- The mixture is heated to reflux to promote condensation.
- Water generated during the reaction is removed by azeotropic distillation to drive the equilibrium toward product formation.
- Organic solvents such as toluene are used for suspension and extraction steps.
Step 3: Reduction and Salt Formation
- The diene-imine intermediate is reduced to the corresponding diene-amine compound.
- The free base amine is then converted to a salt form using acids such as maleic acid, hydrochloric acid, or hydrobromic acid.
- Crystallization is carried out from solvents like toluene with anti-solvents such as hexane or heptane to obtain a crystalline salt.
Step 4: Purification
- The crude product is treated with magnesium chloride and silica gel for purification.
- Filtration and recrystallization steps ensure high purity of the final compound.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|---|
| 1 | Base-mediated conversion | Base: triethylamine, diisopropylethylamine | Ethanol, methanol, IPA | 0–80 (prefer 20–30) | 3–10 | Formation of pyrazolo-5-one intermediate |
| 2 | Condensation (imine formation) | Free base amine + pyrazolo-5-one | Toluene | Reflux | Variable | Azeotropic removal of water |
| 3 | Reduction | Reducing agent (not specified in detail) | Not specified | Room temp | Not specified | Conversion to diene-amine |
| 4 | Salt formation & crystallization | Acid (maleic acid, HCl, HBr) | Toluene + hexane | Room temp | Not specified | Crystallization of salt form |
| 5 | Purification | MgCl2 treatment, silica gel filtration | Not specified | Room temp | Not specified | Improves purity |
Research Findings and Optimization Notes
- The choice of base in Step 1 is critical for efficient conversion; tertiary amines like triethylamine provide good yields.
- The azeotropic distillation during Step 2 is essential to remove water and push the equilibrium toward diene-imine formation.
- Salt formation with maleic acid is preferred for obtaining a stable crystalline form, facilitating handling and storage.
- Purification steps involving MgCl2 and silica gel enhance the purity, which is crucial for pharmaceutical applications.
- Temperature control throughout the synthesis affects reaction rates and selectivity, with mild conditions preferred to maintain stereochemistry (1R configuration).
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted amine derivatives.
Scientific Research Applications
Pharmaceutical Development
- Drug Design : The unique structural features of (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine make it a promising candidate for drug development. Studies have shown that the trifluoromethoxy group can enhance binding affinity to specific receptors, potentially leading to the design of more effective pharmaceuticals.
- Biological Activity : Research indicates that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and analgesic effects. Interaction studies reveal that this compound may modulate various biological pathways, making it suitable for further pharmacological exploration.
Material Science
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Its unique properties allow for the development of advanced materials with tailored functionalities.
- Coatings and Adhesives : Due to its lipophilic nature, this compound can be used to formulate coatings that repel water and resist chemical degradation, making it valuable in industrial applications.
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Study on Binding Affinities : Research conducted on the binding affinities of this compound to specific enzyme targets demonstrated enhanced selectivity compared to similar compounds without the trifluoromethoxy group. This selectivity is crucial for developing targeted therapies in cancer treatment.
- Polymeric Composites : A study focused on integrating this compound into epoxy resins showed improved mechanical properties and thermal stability, indicating its potential use in high-performance materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Upon binding to its target, the compound can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compound A : (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine
- Structure : Features a 4-chloro-3-methylphenyl group instead of 4-(trifluoromethoxy)phenyl.
- Lipophilicity: The trifluoromethoxy group increases lipophilicity (logP ~2.5 estimated) compared to chloro/methyl (logP ~2.1), enhancing membrane permeability but possibly reducing aqueous solubility. Stereochemical Impact: Both compounds share the (1R)-configuration, suggesting similar spatial orientations in chiral environments.
Compound B : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (8h)
- Structure : Urea core with a 3-(trifluoromethoxy)phenyl group and thiazole ring.
- Key Differences :
- Core Structure : The urea scaffold (vs. prop-2-enylamine) introduces hydrogen-bonding capacity, which may improve target engagement in kinase inhibitors or enzyme modulators.
- Synthesis : Yielded 57.6% in synthesis, indicating moderate efficiency under reported conditions.
Substituent Effects in Related Pharmacophores
The trifluoromethoxy group is frequently utilized in drug design for its balance of electronic and steric properties. Comparisons with other substituents include:
EWG = Electron-Withdrawing Group
The trifluoromethoxy group’s intermediate lipophilicity and metabolic resistance make it preferable over –CF₃ or –CN in certain therapeutic contexts, such as avoiding excessive hydrophobic interactions or toxicity .
Biological Activity
(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in cancer research. This article explores its biological properties, including cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
The compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and may influence its biological interactions. The chemical structure can be represented as follows:
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from MTT assays:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 3.60 ± 0.45 | High |
| SiHa (Cervical) | 4.34 ± 0.98 | Moderate |
| PC-3 (Prostate) | 4.46 ± 0.53 | Moderate |
| HEK-293T (Normal) | >50 | Low |
These results indicate that the compound exhibits significant cytotoxicity towards cancer cells while showing low toxicity to normal cells, suggesting a favorable therapeutic index .
The mechanism of action for this compound involves inhibition of tubulin polymerization, similar to other known anticancer agents. Molecular docking studies have shown that this compound binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group is crucial for enhancing the compound's potency. Variations in the phenyl ring and alkenyl chain have been explored to optimize activity. A series of derivatives were synthesized and tested, revealing that modifications at the para position of the phenyl ring significantly impacted cytotoxicity and selectivity profiles .
Case Studies
A notable study conducted by Kamal et al. synthesized several derivatives of similar scaffolds and evaluated their biological activities. Among these, compounds with bulky substituents at the amine position demonstrated increased binding affinity to tubulin and improved cytotoxic effects against MCF-7 cells .
Another investigation focused on the pharmacokinetic properties of this compound using ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis. Results indicated favorable absorption characteristics and low toxicity profiles, supporting its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, chiral amines can be prepared via enantioselective reduction of ketones using catalysts like Jacobsen’s thiourea-based systems. Enantiomeric purity (>95%) is confirmed using chiral HPLC with columns such as Chiralpak AD-H or OD-H, as demonstrated in purity assessments of structurally similar trifluoromethoxy-containing amines . For intermediates like 1-[4-(Trifluoromethoxy)phenyl]ethylamine, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to remove diastereomeric impurities .
Q. How can the structure and stereochemistry of this compound be validated?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Chiral X-ray crystallography is recommended for absolute stereochemical assignment, as seen in related trifluoromethoxy derivatives where crystallographic data resolved R/S configurations unambiguously . Polarimetry ([α]) provides additional stereochemical validation, with comparisons to literature values for analogous compounds (e.g., (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, [α] = +15.2°) .
Q. What analytical methods are suitable for assessing purity and stability under varying conditions?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects organic impurities (<2% by area normalization). Stability studies should include accelerated degradation tests (40°C/75% RH for 3 months) with LC-MS monitoring for hydrolysis or oxidation products. For example, trifluoromethoxy groups are prone to hydrolytic cleavage under acidic conditions, requiring pH-controlled storage (pH 6–8) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic and receptor-binding properties?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro assays (e.g., human liver microsomes) quantify metabolic half-life (t) and compare it to non-fluorinated analogs. Receptor affinity is assessed via competitive binding assays (e.g., radioligand displacement in GPCR studies), where the trifluoromethoxy moiety may increase lipophilicity (LogP ~2.5) and improve membrane permeability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from enantiomeric impurities or assay conditions. For example, if one study reports high NMDA receptor inhibition while another shows no activity, re-evaluate the enantiomeric ratio via chiral HPLC and repeat assays using rigorously purified (>99% ee) material. Cross-validate results using orthogonal assays (e.g., electrophysiology vs. fluorescence-based calcium flux) to rule out false positives .
Q. How can the compound’s stability in biological matrices be optimized for in vivo studies?
- Methodological Answer : Formulate the compound in PEG-400/saline (70:30) to enhance solubility and prevent aggregation. Conduct plasma stability assays (37°C, 24 hours) with LC-MS quantification of intact compound. If degradation exceeds 10%, consider prodrug strategies (e.g., carbamate protection of the amine) to improve stability, as shown in analogs like 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride .
Q. What computational methods predict the compound’s interactions with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., monoamine oxidases). The trifluoromethoxy group’s electrostatic potential maps (calculated via DFT at B3LYP/6-31G*) guide predictions of hydrophobic pocket interactions. Compare binding free energies (ΔG) to experimental IC values for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
